Chiral Center vs. Achiral Comparator
2,2,3-Trifluoro-3-phenylpropanoic acid contains one undefined atom stereocenter at the β-carbon (C3), making it inherently chiral and suitable for enantioselective derivatization [1]. In contrast, the closest structural analog, 3,3,3-trifluoro-2-phenylpropanoic acid (CAS 56539-85-6), possesses zero stereocenters and is achiral [2]. This structural difference is not subtle: chirality at the β-position enables the synthesis of diastereomeric and enantiomerically enriched derivatives, a capability entirely absent in the achiral comparator.
| Evidence Dimension | Stereochemical complexity (undefined atom stereocenter count) |
|---|---|
| Target Compound Data | 1 undefined atom stereocenter |
| Comparator Or Baseline | 3,3,3-Trifluoro-2-phenylpropanoic acid: 0 stereocenters |
| Quantified Difference | Target compound has one stereogenic center; comparator has none |
| Conditions | Molecular structure analysis based on IUPAC nomenclature and computed stereochemical properties |
Why This Matters
Procurement decisions for chiral drug intermediate synthesis or asymmetric catalysis development require molecules with stereogenic centers; the achiral comparator cannot fulfill this functional requirement.
- [1] PubChem. 2,2,3-Trifluoro-3-phenylpropanoic acid (CID 83854088). Computed Properties: Undefined Atom Stereocenter Count: 1. View Source
- [2] PubChem. 3,3,3-Trifluoro-2-phenylpropanoic acid (CID 102227). Computed Properties: Undefined Atom Stereocenter Count: 0. View Source
